molecular formula C19H15N3NiOS B12698117 Nickel, (benzenecarbothioic acid ((2-hydroxyphenyl)methylene)hydrazidato(2-))(pyridine)-, (SP-4-2)- CAS No. 132829-28-8

Nickel, (benzenecarbothioic acid ((2-hydroxyphenyl)methylene)hydrazidato(2-))(pyridine)-, (SP-4-2)-

Cat. No.: B12698117
CAS No.: 132829-28-8
M. Wt: 392.1 g/mol
InChI Key: KXHLMTOVMBBCNZ-OVWKBUNZSA-L
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Description

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is nickel(2+); (N E, Z)-N-[(2-oxidophenyl)methylidene]benzenecarbohydrazonothioate; pyridine . This nomenclature reflects the central nickel(II) ion coordinated by two distinct ligands: a deprotonated hydrazidato ligand and a neutral pyridine molecule. The hydrazidato ligand derives from salicylaldehyde thiobenzoylhydrazone, which loses two protons to form a tridentate coordinating moiety. The (E, Z) configuration indicates the spatial arrangement of the imine and thioamide groups within the ligand backbone.

The molecular formula C₁₉H₁₅N₃NiOS corresponds to a molecular weight of 392.1 g/mol. Key identifiers include the CAS registry number 132829-28-8 and the SMILES notation C1=CC=C(C=C1)/C(=N/N=C/C2=CC=CC=C2[O-])/[S-].C1=CC=NC=C1.[Ni+2] , which encodes the ligand connectivity and nickel coordination. The InChIKey KXHLMTOVMBBCNZ-OVWKBUNZSA-L further differentiates this compound from structurally similar nickel complexes.

Crystallographic Analysis of Coordination Geometry

Single-crystal X-ray diffraction (SC-XRD) studies reveal a distorted square planar geometry around the nickel(II) center, consistent with its SP-4-2 stereochemical designation. The nickel ion is coordinated by three donor atoms from the hydrazidato ligand (sulfur, imine nitrogen, and phenolic oxygen) and one nitrogen atom from pyridine. Bond lengths critical to this geometry include:

Bond Type Length (Å) Source
Ni–S 2.15
Ni–N (imine) 1.94
Ni–O (phenolic) 1.89
Ni–N (pyridine) 1.98

The coordination sphere deviates from ideal square planar symmetry due to ligand steric effects, with bond angles ranging from 87° to 93° . Comparative analysis with octahedral nickel(II) complexes, such as Ni(C₁₃H₁₁N₄O)₂, highlights shorter Ni–O/N bonds in the SP-4-2 complex, suggesting stronger σ-donation from the hydrazidato ligand.

Molecular Symmetry and Stereochemical Configuration

The SP-4-2 notation specifies a four-coordinate square planar geometry with two distinct ligand types. The hydrazidato ligand adopts a meridional binding mode, while pyridine occupies the fourth coordination site perpendicular to the ligand plane. This arrangement creates a C₂v point group symmetry, with mirror planes bisecting the nickel center and ligand donor atoms.

Stereochemical analysis of the SMILES string confirms the E, Z configuration of the hydrazidato ligand, which imposes rigidity on the coordination sphere. The pyridine ligand’s orientation minimizes steric clashes with the hydrazidato’s phenyl ring, stabilizing the SP-4-2 configuration. Density functional theory (DFT) models of analogous complexes predict a 10–15 kJ/mol stabilization for this stereoisomer compared to alternative geometries.

Comparative Ligand Field Stabilization Energy Calculations

Ligand field stabilization energy (LFSE) calculations for the SP-4-2 complex were performed using crystal field theory and compared to octahedral nickel(II) analogues. For a d⁸ nickel(II) center in a square planar field, the LFSE is given by:

$$
\text{LFSE} = 1.23 \Deltat - 0.43 \Deltas
$$

where Δₜ and Δₛ represent the tetrahedral and square planar splitting parameters, respectively. Empirical data from magnetic susceptibility measurements suggest a low-spin configuration with Δₛ ≈ 18,000 cm⁻¹. This results in an LFSE of 22,140 cm⁻¹ , significantly higher than octahedral nickel(II) complexes (e.g., Δₒ ≈ 8,500 cm⁻¹, LFSE ≈ 6,800 cm⁻¹). The enhanced stabilization in the SP-4-2 geometry arises from strong-field ligands (S, N, O) and ligand-to-metal π-backbonding.

Properties

CAS No.

132829-28-8

Molecular Formula

C19H15N3NiOS

Molecular Weight

392.1 g/mol

IUPAC Name

nickel(2+);(NE,Z)-N-[(2-oxidophenyl)methylidene]benzenecarbohydrazonothioate;pyridine

InChI

InChI=1S/C14H12N2OS.C5H5N.Ni/c17-13-9-5-4-8-12(13)10-15-16-14(18)11-6-2-1-3-7-11;1-2-4-6-5-3-1;/h1-10,17H,(H,16,18);1-5H;/q;;+2/p-2/b15-10+;;

InChI Key

KXHLMTOVMBBCNZ-OVWKBUNZSA-L

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/N=C/C2=CC=CC=C2[O-])/[S-].C1=CC=NC=C1.[Ni+2]

Canonical SMILES

C1=CC=C(C=C1)C(=NN=CC2=CC=CC=C2[O-])[S-].C1=CC=NC=C1.[Ni+2]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this nickel complex generally follows a multi-step synthetic route:

  • Step 1: Synthesis of the Hydrazone Ligand
    The hydrazone ligand is prepared by condensation of benzenecarbothioic acid hydrazide with 2-hydroxybenzaldehyde (or its derivatives). This step involves refluxing the hydrazide and aldehyde in an appropriate solvent (e.g., ethanol) under acidic or neutral conditions to form the Schiff base hydrazone.

  • Step 2: Complexation with Nickel(II) Salt
    The hydrazone ligand is then reacted with a nickel(II) salt, commonly nickel(II) acetate or nickel(II) chloride, in a suitable solvent such as ethanol or methanol. The reaction is typically carried out under reflux or stirring at room temperature to facilitate coordination.

  • Step 3: Addition of Pyridine
    Pyridine is added to the reaction mixture to coordinate as an auxiliary ligand, completing the square planar coordination environment around nickel.

  • Step 4: Isolation and Purification
    The resulting complex is isolated by filtration or crystallization, washed with cold solvent to remove unreacted ligands or salts, and dried under vacuum.

Detailed Preparation Methodology

Step Reagents & Conditions Description Notes
1 Benzenecarbothioic acid hydrazide + 2-hydroxybenzaldehyde; solvent: ethanol; reflux 2-4 h Formation of hydrazone ligand via condensation Reaction monitored by TLC or UV-Vis spectroscopy
2 Hydrazone ligand + Ni(II) salt (e.g., Ni(OAc)2·4H2O); solvent: ethanol/methanol; reflux or room temp stirring 3-6 h Coordination of nickel to hydrazone ligand Molar ratio typically 1:1
3 Addition of pyridine (1 equivalent); stirring at room temp 1-2 h Coordination of pyridine to nickel center Ensures square planar geometry
4 Filtration, washing with cold ethanol, drying under vacuum Isolation of pure complex Yield typically 70-85%

Reaction Conditions and Optimization

  • Solvent Choice: Ethanol or methanol is preferred for solubility and reaction kinetics.
  • Temperature: Reflux conditions (70–80 °C) accelerate ligand formation and complexation; room temperature stirring is sufficient for pyridine coordination.
  • pH Control: Neutral to slightly acidic conditions favor hydrazone formation; strongly acidic or basic conditions may hydrolyze ligands or precipitate nickel hydroxides.
  • Molar Ratios: Equimolar amounts of ligand and nickel salt ensure complete complexation; slight excess of pyridine ensures full coordination.
  • Reaction Time: 3–6 hours for complexation; shorter times may lead to incomplete coordination.

Characterization and Confirmation of Complex Formation

  • Spectroscopic Analysis: UV-Vis, IR, and NMR spectroscopy confirm ligand coordination and complex formation.
  • Elemental Analysis: Confirms stoichiometry of nickel, carbon, hydrogen, nitrogen, and sulfur.
  • X-ray Crystallography: Provides definitive structural confirmation of square planar geometry and ligand coordination sites.
  • Thermal Analysis: Thermogravimetric analysis (TGA) to assess complex stability.

Comparative Table of Preparation Parameters

Parameter Typical Range/Value Effect on Product
Solvent Ethanol, Methanol Solubility and reaction rate
Temperature 25–80 °C Higher temp favors faster reaction
Reaction Time 2–6 hours Ensures complete complexation
Molar Ratio (Ligand:Ni) 1:1 Stoichiometric complex formation
Pyridine Equivalents 1–1.2 Ensures full coordination
pH Neutral to slightly acidic Optimal for hydrazone stability

Research Findings and Notes

  • The hydrazone ligand synthesis is a key step influencing the purity and yield of the final complex. Impurities or incomplete condensation reduce complexation efficiency.
  • Pyridine coordination stabilizes the nickel center and influences the electronic properties of the complex, which is critical for its catalytic or biological activity.
  • The complex exhibits square planar geometry (SP-4-2), typical for Ni(II) with strong field ligands, confirmed by X-ray diffraction studies in related literature.
  • Variations in ligand substituents or reaction conditions can modulate the complex’s solubility, stability, and reactivity.
  • The preparation method is reproducible and scalable, suitable for laboratory synthesis and potential industrial applications.

Chemical Reactions Analysis

Types of Reactions

Nickel, (benzenecarbothioic acid ((2-hydroxyphenyl)methylene)hydrazidato(2-))(pyridine)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and potentially forming new products.

    Reduction: Reduction reactions can alter the oxidation state of the nickel center, affecting the overall structure and reactivity of the compound.

    Substitution: The ligands coordinated to the nickel center can be substituted with other ligands, leading to the formation of new complexes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce nickel oxides, while substitution reactions can yield new nickel complexes with different ligands.

Scientific Research Applications

Synthesis Process

The synthesis process can be summarized as follows:

  • Reactants : Nickel salt (e.g., Nickel sulfate), benzenecarbothioic acid derivative, pyridine.
  • Conditions : Controlled atmosphere to prevent oxidation; specific temperatures and solvents based on desired outcomes.
  • Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product.

Catalysis

Nickel complexes are widely used as catalysts in organic reactions. The compound has demonstrated efficacy in:

  • Cross-Coupling Reactions : Facilitating the formation of carbon-carbon bonds.
  • Hydrogenation Processes : Contributing to the reduction of unsaturated compounds .

Research indicates potential therapeutic applications of nickel complexes:

  • Cancer Treatment : Some nickel complexes exhibit anti-cancer properties by interacting with cellular mechanisms.
  • Enzyme Mimics : They can mimic enzyme activity, providing insights into new therapeutic strategies .

Material Science

The compound is also explored in developing materials with enhanced properties:

  • Conductivity : Nickel complexes can improve the electrical conductivity of polymers.
  • Catalytic Activity : Used in synthesizing new materials for energy applications .

Case Study 1: Catalytic Conversion of Benzyl Alcohol

A study demonstrated the use of nickel nanoparticles derived from nickel salts in the catalytic conversion of benzyl alcohol to benzoic acid. The reaction achieved yields between 75% to 97%, highlighting the efficiency of nickel-based catalysts in organic transformations .

Reaction ConditionsYield (%)Co-Oxidant Used
K₂S₂O₈ in KOH (pH=14)97K₂S₂O₈
KBrO₃ in K₂CO₃ (pH=11.5)75KBrO₃

Case Study 2: Antibacterial Activity

Nickel complexes have been evaluated for their antibacterial properties against pathogens like Pseudomonas aeruginosa and Escherichia coli. The results indicated significant antibacterial activity, suggesting potential applications in medical fields .

Mechanism of Action

The mechanism by which Nickel, (benzenecarbothioic acid ((2-hydroxyphenyl)methylene)hydrazidato(2-))(pyridine)- exerts its effects involves its ability to coordinate with various ligands and participate in redox reactions. The nickel center can undergo changes in its oxidation state, which in turn affects the reactivity and stability of the compound. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as in catalytic processes or biological systems.

Comparison with Similar Compounds

Nickel(II) complexes with mixed ligands are widely studied for their structural diversity and functional properties. Below is a comparative analysis with structurally related compounds, focusing on ligand systems, geometry, and reported properties.

Ligand Composition and Geometry

Target Compound :

  • Ligands : Benzenecarbothioic acid hydrazidato (with 2-hydroxyphenyl group) and pyridine.
  • Geometry : SP-4-2 (cis-square planar).
  • Donor Atoms: S (thioic acid), N (hydrazide, pyridine), and O (hydroxyl group).

Similar Compound from Zhou et al. (2009) :

  • Ligands : A benzyl-pyrrolidine-carboxamido-phenyl group, phenyl-methylene, and L-glutamato.
  • Geometry : SP-4-4 (stereochemical configuration distinct from SP-4-2).
  • Donor Atoms: N (pyrrolidine, carboxamido), O (glutamato), and possibly additional π-interactions from the phenyl groups .
Structural and Electronic Differences
Parameter Target Compound Zhou et al. (2009) Compound
Ligand Type Thioic acid hydrazidato Carboxamido-glutamato
Key Substituents 2-Hydroxyphenyl, pyridine Benzyl-pyrrolidine, phenyl
Geometry SP-4-2 SP-4-4
Donor Atom Strength S (strong field) O/N (moderate field)
Potential Applications Catalysis, chelation therapy Bioinorganic models, catalysis
  • Steric Effects : The benzyl-pyrrolidine group in Zhou et al.'s compound introduces significant steric bulk, which may reduce reactivity toward substrate binding compared to the smaller pyridine and hydroxyphenyl groups in the target compound.
Research Findings
  • Zhou et al. (2009) : Their nickel(II) complex demonstrated a unique SP-4-4 geometry, stabilized by hydrogen bonding and π-stacking interactions from the glutamato and benzyl groups. This contrasts with the target compound’s SP-4-2 geometry, where the hydroxyl group may participate in intramolecular hydrogen bonding .
  • Reactivity: Thioic acid ligands (as in the target compound) are known to enhance redox activity in nickel complexes, whereas Zhou et al.'s glutamato-based ligand may favor ligand-centered reactivity.

Biological Activity

Nickel complexes have garnered attention in the field of medicinal chemistry due to their diverse biological activities. The compound Nickel, (benzenecarbothioic acid ((2-hydroxyphenyl)methylene)hydrazidato(2-))(pyridine)-, (SP-4-2)- represents a specific class of nickel coordination compounds that exhibit interesting biological properties. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by its coordination with nickel and the presence of benzenecarbothioic acid and pyridine derivatives. The structure can be illustrated as follows:

  • Nickel Center : Central metal ion (Ni)
  • Ligands :
    • Benzenecarbothioic acid
    • Hydrazone derived from (2-hydroxyphenyl)methylene
    • Pyridine

This complex formation is significant as it influences the biological activity through metal-ligand interactions.

Antimicrobial Properties

Nickel complexes have been studied for their antimicrobial activities against various pathogens. Research indicates that nickel coordination compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study highlighted that certain nickel complexes demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

CompoundTarget OrganismMIC (µg/mL)
Nickel Complex AStaphylococcus aureus32
Nickel Complex BEscherichia coli64

Cytotoxicity and Anticancer Activity

Nickel complexes have also been evaluated for their cytotoxic effects on cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in various cancer cells, including leukemia and breast cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to cellular stress and subsequent cell death .

A notable case study involved the evaluation of a nickel complex similar to the one , which exhibited IC50 values in the low micromolar range against L1210 leukemia cells, indicating potent anticancer activity .

Enzyme Inhibition

Nickel complexes have been investigated for their potential as enzyme inhibitors. For example, some nickel coordination compounds exhibit inhibitory effects on ribonucleotide reductase, an enzyme crucial for DNA synthesis. The inhibition of this enzyme is particularly relevant in cancer therapy, as it can slow down the proliferation of cancer cells .

Case Studies and Research Findings

  • Case Study on Antimicrobial Activity :
    • A study conducted on various nickel complexes showed that those with hydrazone ligands had enhanced antibacterial properties compared to their non-coordinated counterparts. This suggests that ligand design plays a critical role in biological efficacy .
  • Cytotoxicity Assessment :
    • In a comparative analysis, a nickel complex was tested against several cancer cell lines. Results indicated a dose-dependent cytotoxic effect, with significant cell death observed at concentrations as low as 10 µM .
  • Mechanistic Insights :
    • Research has indicated that the mechanism of action for these nickel complexes often involves oxidative stress pathways. The generation of ROS was confirmed through assays measuring lipid peroxidation and glutathione levels in treated cells .

Q & A

Q. What are the optimal synthetic routes for preparing this nickel complex, and how can reaction conditions be systematically optimized?

The synthesis involves coordinating nickel with aroylhydrazone ligands derived from benzenecarbothioic acid and pyridine derivatives. Key steps include:

  • Diazotization of substituted pyridines (e.g., 2-amino-4,6-dimethylpyridine) followed by coupling with phenolic aldehydes to form hydrazone ligands .
  • Ligand-to-metal stoichiometric control (typically 1:1) in polar solvents (e.g., methanol or ethanol) under reflux, with pH adjustments to stabilize the SP-4-2 geometry .
  • Optimization via temperature variation (60–80°C) and reaction time (12–24 hrs) to maximize yield and purity. Monitor progress using TLC or UV-Vis spectroscopy .

Q. How can the coordination geometry (SP-4-2) and electronic structure of this complex be experimentally validated?

  • X-ray crystallography is the gold standard for confirming the square-planar (SP-4-2) geometry, as demonstrated in structurally analogous nickel-aroylhydrazone complexes .
  • Spectroscopic techniques :
  • UV-Vis : Compare experimental λmax with DFT-calculated electronic transitions to identify d-d and ligand-to-metal charge transfer (LMCT) bands .
  • IR spectroscopy : Validate ligand coordination via shifts in ν(C=N) (1550–1600 cm<sup>−1</sup>) and ν(Ni–S) (400–450 cm<sup>−1</sup>) .

Q. What analytical methods are recommended for quantifying nickel content and ligand purity?

  • Atomic Absorption Spectroscopy (AAS) or ICP-MS for precise nickel quantification .
  • HPLC-MS or <sup>1</sup>H/<sup>13</sup>C NMR to assess ligand purity and confirm functional group integrity .

Advanced Research Questions

Q. How do steric and electronic modifications to the hydrazone ligand impact catalytic activity in ethylene oligomerization?

  • Introduce substituents (e.g., electron-withdrawing -NO2 or electron-donating -OCH3) on the phenyl ring to alter ligand electron density.
  • Mechanistic studies : Use DFT calculations to correlate ligand electronic parameters (Hammett constants) with Ni–L bond lengths and catalytic turnover rates .
  • Experimental validation : Test catalytic performance in ethylene dimerization (e.g., using MAO as a co-catalyst) and analyze products via GC-MS .

Q. How can contradictory spectroscopic data (e.g., conflicting XRD vs. computational geometry predictions) be resolved?

  • Case study : If XRD reveals a distorted square-planar geometry while DFT predicts ideal SP-4-2, consider:
  • Crystal packing effects : Non-covalent interactions (e.g., π-stacking) may distort the solid-state structure .
  • Solvent polarity : Simulate the solution-phase structure using PCM-DFT to assess geometry relaxation .
    • Validate with EPR spectroscopy to detect paramagnetic deviations in solution .

Q. What strategies mitigate ligand degradation during catalytic cycles, and how can stability be quantified?

  • Accelerated aging tests : Expose the complex to elevated temperatures (80–100°C) and monitor ligand decomposition via TGA-DSC .
  • Stabilization approaches :
  • Introduce bulky substituents (e.g., tert-butyl groups) to sterically protect the hydrazone backbone .
  • Use non-coordinating solvents (e.g., toluene) to reduce ligand displacement .

Q. How does the nickel complex interact with biological macromolecules, and what methodologies assess its bioactivity?

  • Molecular docking : Screen against protein targets (e.g., DNA gyrase) to predict binding affinity .
  • In vitro assays :
  • Antimicrobial activity : Test minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria .
  • Cytotoxicity : Use MTT assays on human cell lines to evaluate selectivity .

Methodological Considerations

  • Contradiction management : Cross-reference XRD, spectroscopic, and computational data to reconcile structural discrepancies .
  • Catalytic optimization : Employ a Design of Experiments (DoE) approach to balance ligand electronic effects and reaction conditions .

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